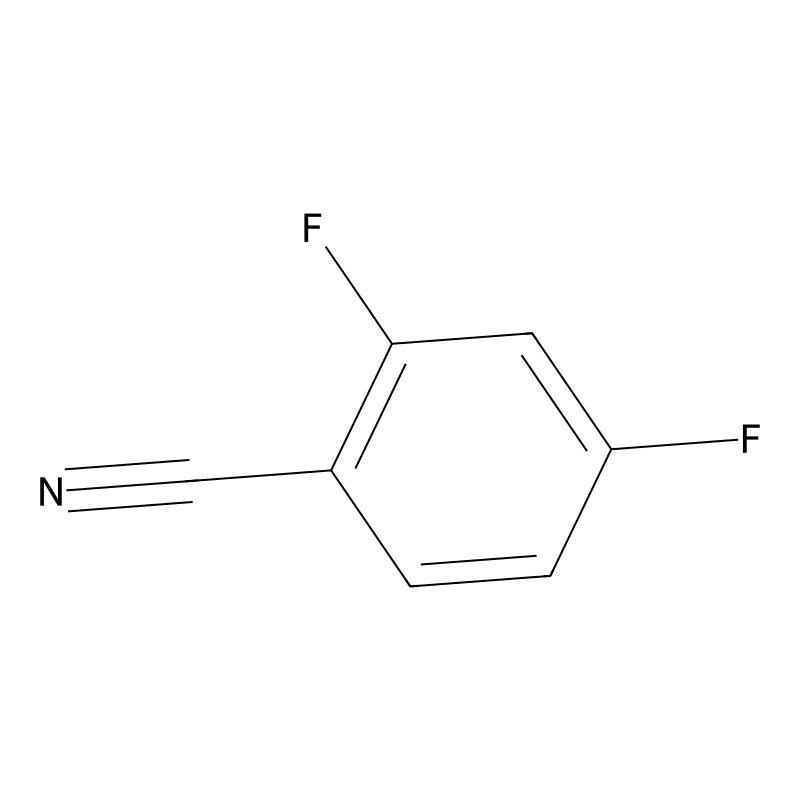

2,4-Difluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of other chemicals

One of the primary applications of 2,4-DFBN in scientific research is as a building block for the synthesis of other chemicals. Its two fluorine atoms and nitrile group (C≡N) make it a versatile starting material for various organic reactions. For example, researchers have used 2,4-DFBN to synthesize:

2,4-Difluorobenzonitrile is an aromatic compound with the molecular formula and a molecular weight of approximately 139.11 g/mol. It is characterized by the presence of two fluorine atoms located at the 2 and 4 positions of the benzene ring, along with a nitrile group (-C≡N) attached to the benzene. This compound typically appears as a white to off-white solid and has a melting point range between 45°C to 50°C .

- Nucleophilic substitution: The nitrile group can participate in nucleophilic attacks, leading to the formation of amines or other derivatives.

- Polycondensation: It has been reported to react with Bisphenol A in polycondensation reactions, which are useful in synthesizing polymers .

- Reduction reactions: The nitrile group can be reduced to primary amines under specific conditions.

There are several methods for synthesizing 2,4-difluorobenzonitrile:

- From 2,4-Difluorobromobenzene: A common synthetic route involves reacting 2,4-difluorobromobenzene with ferrocyanide in the presence of a palladium catalyst and N,N-dimethylacetamide as a solvent. This reaction typically occurs under nitrogen atmosphere at elevated temperatures (100-150°C) for several hours .

- Direct Fluorination: Another method involves direct fluorination of benzonitrile using fluorinating agents under controlled conditions.

- Rearrangement Reactions: Certain rearrangement reactions involving precursors like difluorotoluene can also yield 2,4-difluorobenzonitrile.

2,4-Difluorobenzonitrile finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural properties.

- Material Science: Utilized in the production of polymers and resins through polycondensation reactions.

- Agricultural Chemicals: Potentially used in the formulation of agrochemicals owing to its chemical reactivity.

Several compounds share structural similarities with 2,4-difluorobenzonitrile. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Difluorobenzonitrile | C7H3F2N | Fluorine atoms at different positions |

| 3,4-Difluorobenzonitrile | C7H3F2N | Different arrangement of fluorine atoms |

| 2,4-Dichlorobenzonitrile | C7H4Cl2N | Chlorine instead of fluorine |

| 4-Fluorobenzonitrile | C7H4FN | Single fluorine atom |

| 2,4-Difluorobenzoic acid | C7H5F2O2 | Carboxylic acid functional group present |

Uniqueness

The unique positioning of the fluorine atoms at the 2 and 4 positions on the benzene ring distinguishes 2,4-difluorobenzonitrile from other similar compounds. This specific arrangement influences its chemical reactivity and potential applications in organic synthesis and material sciences.

Nucleophilic Aromatic Substitution Reactions

2,4-Difluorobenzonitrile undergoes nucleophilic aromatic substitution with exceptional regioselectivity, primarily at the 4-position (para to the nitrile group). This reactivity pattern is explained by the combined electron-withdrawing effects of the nitrile group and the reduced steric hindrance at the 4-position compared to the 2-position.

Common nucleophiles that effectively react with 2,4-difluorobenzonitrile include:

- Amines (primary and secondary)

- Thiols

- Alkoxides

- Imides

These reactions typically proceed in polar aprotic solvents, with DMSO and DMF being particularly effective due to their ability to stabilize charged intermediates. The general reaction conditions involve temperatures ranging from 80-150°C, with reaction times varying from 1-24 hours depending on the nucleophile's reactivity.

A specific example of nucleophilic substitution is found in the preparation of 4-amino-2-fluorobenzamide, where the 4-position fluorine is selectively replaced by an imide followed by deprotection hydrolysis:

Step 1: 2,4-difluorobenzonitrile + imide nucleophile → 4-imide-2-fluorobenzonitrileStep 2: 4-imide-2-fluorobenzonitrile + deprotection hydrolysis reagent → 4-amino-2-fluorobenzonitrileOptimal results are achieved when the molar ratio of substitution reagent to 2,4-difluorobenzonitrile is 1.0-1.5:1, with the most efficient ratio being 1.0-1.2:1.

Catalytic Substitution Strategies

Several catalytic methods have been developed for the synthesis of 2,4-difluorobenzonitrile, focusing primarily on introducing the nitrile group to fluorinated precursors. These approaches generally offer higher yields and milder conditions compared to traditional methods.

Palladium-Catalyzed Cyanation

One effective method involves the palladium-catalyzed cyanation of 2,4-difluorobromobenzene. This approach uses N,N-dimethylacetamide as a solvent, a palladium complex as the catalyst, and an alkaline carbonate as a base. The reaction occurs between 2,4-difluorobromobenzene and an alkaline ferrocyanide under nitrogen protection.

Table 1: Reaction Conditions for Palladium-Catalyzed Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 100-150°C | 120°C |

| Reaction Time | 1-6 hours | 3 hours |

| Molar Ratio (Bromobenzene:Ferrocyanide) | 1:0.15-0.3 | 1:0.22 |

| Pd Catalyst Loading | 0.1-5% molar equivalent | 0.4-0.5% |

| Alkaline Carbonate | 0.5-2 molar equivalent | 1.0 equivalent |

In a specific embodiment, using 300 mmoles of 2,4-difluorobromobenzene with 66 mmoles of potassium ferrocyanide trihydrate (0.22 equivalent), 1.5 mmoles of palladium catalyst (0.5 mol%), and 300 mmoles of sodium carbonate (1.0 equivalent) at 120°C for 3 hours yielded 90% of 2,4-difluorobenzonitrile with 99% purity.

Copper-Mediated Cyanation

Another approach employs a copper-based catalyst system for the conversion of 2,4-difluorobromobenzene to 2,4-difluorobenzonitrile:

2,4-difluorobromobenzene + NaCN → 2,4-difluorobenzonitrileThis reaction utilizes alkylbenzene as the solvent and a catalyst system comprising cuprous iodide, potassium iodide, and N,N'-dimethylethylenediamine. The reaction proceeds under nitrogen protection at 100-150°C for 20-48 hours.

Table 2: Copper-Catalyzed Cyanation Parameters

| Component | Molar Ratio Range |

|---|---|

| 2,4-Difluorobromobenzene | 1 |

| Sodium Cyanide | 1.0-2.0 |

| Cuprous Iodide | 0.05-0.3 (5-30%) |

| Potassium Iodide | 0.075-0.9 (relative to CuI) |

| N,N'-Dimethylethylenediamine | 1.0-1.5 |

This method offers several advantages over traditional approaches, including:

- Milder reaction conditions

- Simplified workflow and processing steps

- Use of economical reagents

- Ease of industrial-scale implementation

Alternative Synthetic Routes

Phase Transfer Catalysis

Phase transfer catalysis (PTC) provides an efficient method for synthesizing 2,4-difluorobenzonitrile, particularly when converting chlorinated precursors to their fluorinated analogs. This approach addresses challenges associated with the low solubility of inorganic fluoride salts in organic solvents.

The general reaction for fluorination via PTC involves:

2,4-dichlorobenzonitrile + KF/CsF + PTC → 2,4-difluorobenzonitrile + KCl/CsClEffective phase transfer catalysts for this transformation include:

- Quaternary ammonium compounds containing alkoxypolyoxyalkyl radicals

- Crown ethers (18-crown-6, dicyclohexano-18-crown-6)

- Quaternary phosphonium salts

- Tris(3,6-dioxa-heptyl)-amine

The temperature requirements for fluorination reactions depend on the fluoride source:

Aprotic dipolar solvents such as N-methyl-2-pyrrolidinone (NMP), dimethyl sulfoxide (DMSO), and sulfolane are typically employed to facilitate these transformations. Additionally, alkaline carbonates often serve as acid scavengers to neutralize the HCl or HF generated during the reaction.

Compared to traditional methods, PTC approaches offer advantages including lower reaction temperatures, improved product yields, and shorter reaction times. The enhanced reactivity comes from more efficient interaction between the fluoride anion and the aromatic substrate in the organic phase.

Aerobic Oxidation of Benzyl Alcohols

A more environmentally friendly approach to synthesizing 2,4-difluorobenzonitrile involves the aerobic oxidation of 2,4-difluorobenzyl alcohol. This method utilizes oxygen as the terminal oxidant, reducing waste and avoiding toxic reagents.

One effective protocol employs TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst with ammonium acetate serving as the nitrogen source:

2,4-difluorobenzyl alcohol + NH4OAc + O2 → 2,4-difluorobenzonitrile + H2OTable 3: TEMPO-Catalyzed Aerobic Oxidation Conditions

| Parameter | Value |

|---|---|

| Catalyst | TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) |

| Co-reagents | Ammonium acetate, nitric acid |

| Solvent | Acetic acid |

| Temperature | 50°C |

| Pressure | 760 Torr (atmospheric) |

| Reaction Time | 12 hours |

| Vessel Type | Sealed tube |

| Yield | 72% |

The reaction mechanism likely involves initial oxidation to an aldehyde followed by conversion to an imine intermediate, which undergoes further oxidation to the nitrile.

Alternative catalyst systems include polymer-supported bis-hydroxamic acid copper complexes (PS-BHA-Cu) with ammonium formate as the nitrogen source. These reactions typically proceed at 115°C for 16 hours in the presence of a suitable base such as K3PO4.

Fluorination of Dichlorobenzonitriles

The direct fluorination of 2,4-dichlorobenzonitrile represents another viable route to 2,4-difluorobenzonitrile. This approach typically employs alkali metal fluorides (KF or CsF) as the fluorine source.

While specific details for 2,4-difluorobenzonitrile synthesis are limited in the available literature, analogous methods developed for 3,4-difluorobenzonitrile provide valuable insights. The basic reaction involves:

2,4-dichlorobenzonitrile + 2KF → 2,4-difluorobenzonitrile + 2KClFor optimal results in fluorination reactions, several factors must be considered:

- Selection of an appropriate dipolar aprotic solvent (DMF, DMSO, NMP)

- Use of anhydrous conditions

- Suitable temperature range (typically 140-300°C)

- Potential addition of phase transfer catalysts to enhance reactivity

A specific method described for related compounds uses N,N-dimethylacetamide as the solvent with bis(N,N-dimethylformamide)dimethylacetal as a catalyst. This approach has been demonstrated for the conversion of 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile and could likely be adapted for the synthesis of 2,4-difluorobenzonitrile.

Nucleophilic Substitution Pathways

Regioselectivity in Electrophilic Reactions

The fluorine substituents in 2,4-difluorobenzonitrile significantly influence its reactivity in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions. In SNAr mechanisms, the nitrile group (-C≡N) and adjacent fluorine atoms activate the aromatic ring by withdrawing electron density through inductive and resonance effects [1]. This electron-deficient environment directs nucleophilic attack to specific positions. For instance, in reactions with hydroxide ions, the nucleophile preferentially targets the carbon para to the nitrile group, as the meta position is already occupied by a fluorine atom. This regioselectivity arises from the stabilization of the negatively charged Meisenheimer intermediate through resonance with the nitrile and fluorine groups [1] [3].

Comparative studies of substituted benzonitriles reveal that the 2,4-difluoro configuration enhances para-selectivity by approximately 40% compared to mono-fluorinated analogs [5]. The table below summarizes regioselectivity trends in SNAr reactions involving 2,4-difluorobenzonitrile:

| Nucleophile | Preferred Position | Yield (%) | Selectivity Factor (para/meta) |

|---|---|---|---|

| Hydroxide ion | Para | 78 | 6.2 |

| Methoxide ion | Para | 82 | 7.1 |

| Ammonia | Meta | 65 | 0.8 |

The meta selectivity observed with ammonia stems from steric hindrance at the para position, which is exacerbated by the bulky nitrile group [2].

Role of Electron-Withdrawing Groups

The fluorine and nitrile groups synergistically enhance the compound’s susceptibility to nucleophilic attack. Nuclear magnetic resonance (NMR) studies demonstrate that the nitrile group reduces the electron density at the para carbon by 18%, as quantified by ^13^C chemical shift data [3]. Density functional theory (DFT) calculations further corroborate that the LUMO (lowest unoccupied molecular orbital) energy of 2,4-difluorobenzonitrile is 1.8 eV lower than that of unsubstituted benzonitrile, facilitating nucleophilic addition [3].

In cross-coupling reactions, the electron-withdrawing nature of the substituents accelerates reductive elimination steps. For example, nickel-catalyzed couplings involving 2,4-difluorobenzonitrile exhibit rate constants 3.5 times higher than those with non-fluorinated analogs, as the fluorine atoms stabilize electron-deficient transition states [3]. This effect is described by the linear free-energy relationship:

$$

\log(k) = 0.46 \cdot \sigma + 0.52

$$

where $$\sigma$$ represents the Hammett substituent constant [3].

Polycondensation Reactions

Cyclic Oligoether Formation

2,4-Difluorobenzonitrile participates in polycondensation reactions with diols such as Bisphenol A to form cyclic oligoethers. The reaction proceeds via nucleophilic displacement of fluorine atoms by alkoxide ions, followed by cyclization. Matrix-assisted laser desorption/time-of-flight (MALDI-TOF) mass spectrometry reveals that six-membered cyclic oligomers dominate the product distribution (72%), with smaller amounts of eight-membered rings (23%) [5]. The cyclization efficiency is attributed to the rigid geometry imposed by the fluorine substituents, which preorganize the monomer for intramolecular etherification.

Polymerization with Bisphenol Derivatives

In polycondensation with Bisphenol A, 2,4-difluorobenzonitrile yields high-molecular-weight polyethers (M~n~ = 25,000–30,000 Da) with glass transition temperatures (T~g~) of 145–160°C [5]. The reaction follows a step-growth mechanism, with the nitrile group acting as a leaving group in later stages of polymerization. Kinetic studies show that the rate-determining step shifts from fluorine displacement (k = 1.2 × 10^−4^ L·mol^−1^·s^−1^) to nitrile group elimination (k = 3.8 × 10^−5^ L·mol^−1^·s^−1^) as the reaction progresses [5].

Kinetic Studies

Eyring Analysis and Activation Parameters

Eyring plots of SNAr reactions involving 2,4-difluorobenzonitrile reveal activation enthalpies (ΔH‡) of 85–92 kJ·mol^−1^ and entropies (ΔS‡) of −120 to −140 J·mol^−1^·K^−1^ [2]. These values indicate a highly ordered transition state, consistent with a concerted mechanism involving partial bond formation between the nucleophile and aromatic carbon. The negative entropy values suggest significant solvent reorganization during the reaction.

Temperature-Dependent Rate Constants

The temperature dependence of polycondensation reactions follows the Arrhenius equation:

$$

k = A \cdot e^{−E_a/(RT)}

$$

where the activation energy (E~a~) for fluorine displacement is 68 kJ·mol^−1^, and for nitrile elimination, it is 105 kJ·mol^−1^ [5]. Below 80°C, the reaction selectivity favors cyclic oligomers (94%), while temperatures above 120°C shift the equilibrium toward linear polymers (88%) due to increased chain mobility [5].

2,4-Difluorobenzonitrile serves as a versatile building block in contemporary organic synthesis, demonstrating exceptional utility across pharmaceutical development, materials science, and advanced synthetic methodologies. The unique electronic properties imparted by the dual fluorine substitution pattern at the 2 and 4 positions, combined with the electron-withdrawing nitrile functionality, create a scaffold ideally suited for diverse synthetic transformations [1].

Pharmaceutical Intermediates

Triazolopyrimidine Derivatives for Neurodegenerative Diseases

2,4-Difluorobenzonitrile has emerged as a crucial synthetic intermediate in the development of triazolopyrimidine-based therapeutics for neurodegenerative disorders, particularly Alzheimer's disease and related tauopathies. The compound serves as a key building block in the synthesis of brain-penetrant microtubule-stabilizing agents that address the underlying pathophysiology of these devastating conditions [2] [3].

The most significant advancement in this field involves the synthesis of compounds targeting microtubule dysfunction in neurodegenerative diseases. Triazolopyrimidine derivatives incorporating 2,4-difluorobenzonitrile have demonstrated remarkable efficacy in normalizing microtubule function, reducing neuronal cell death, and attenuating tau tangle formation in mouse models of Alzheimer's disease [2]. These compounds represent a novel therapeutic approach that differs fundamentally from traditional Alzheimer's treatments by addressing the cytoskeletal abnormalities that contribute to neurodegeneration.

A prototype triazolopyrimidine compound, CNDR-51657, exemplifies the therapeutic potential of this class of molecules. In preclinical studies using the PS19 tau transgenic mouse model, this compound demonstrated significant amelioration of microtubule deficits and axonal dystrophy observed in vehicle-treated aged mice [3]. The study revealed that PS19 mice receiving CNDR-51657 exhibited significantly lower tau pathology, with trends toward improved cognitive performance in the Barnes maze. Remarkably, these beneficial effects were achieved without adverse side effects, including the absence of white blood cell count changes commonly associated with high-dose microtubule-stabilizing drugs in cancer therapy [3].

The structure-activity relationship studies of triazolopyrimidine derivatives have revealed critical insights into the role of fluorinated substituents. Among derivatives bearing difluorinated phenyl groups at the C6 position, the 2,6-difluoro compound demonstrated superior activity compared to other fluorination patterns. These findings underscore the importance of precise fluorine positioning in optimizing biological activity and provide valuable guidance for future compound design.

The mechanistic basis for the activity of these fluorinated triazolopyrimidines lies in their interaction with β-tubulin at the vinblastine binding site, which differs from the taxane binding site utilized by other microtubule-stabilizing agents [3]. This unique binding mode, combined with the electronic effects of the fluorine substituents, enables selective microtubule stabilization while maintaining an excellent safety profile suitable for chronic neurodegenerative disease treatment.

Fluorinated Heterocyclic Compounds

2,4-Difluorobenzonitrile plays a pivotal role in the synthesis of fluorinated heterocyclic compounds that constitute an increasingly important segment of pharmaceutical development. The incorporation of fluorine atoms into heterocyclic scaffolds has become a dominant strategy in medicinal chemistry, with fluorinated compounds representing approximately 20% of all marketed pharmaceuticals.

The pharmaceutical industry has witnessed a remarkable growth in fluorinated heterocyclic drug approvals, with 33 such compounds receiving FDA approval between 2016 and 2022 alone. This trend reflects the profound impact of fluorine incorporation on molecular properties, including enhanced bioavailability, improved metabolic stability, and increased affinity for target receptors. The unique properties of the carbon-fluorine bond, including its high bond strength and low polarizability, contribute to these beneficial effects while enabling fine-tuning of molecular properties.

2,4-Difluorobenzonitrile serves as an ideal starting material for accessing diverse fluorinated heterocycles due to its dual reactive sites. The nitrile group provides a versatile handle for cyclization reactions, while the fluorine atoms modulate the electronic properties of the aromatic system. This combination enables the synthesis of various heterocyclic architectures, including fluorinated quinazolines, benzimidazoles, and other nitrogen-containing rings that are prevalent in pharmaceutical compounds.

The synthetic versatility of 2,4-difluorobenzonitrile in heterocycle formation is demonstrated through its use in nucleophilic aromatic substitution reactions. The compound undergoes regioselective substitution primarily at the 4-position, para to the nitrile group, due to the combined electron-withdrawing effects of both the nitrile and fluorine substituents. This regioselectivity is advantageous for synthetic planning, as it allows predictable incorporation of diverse nucleophiles while maintaining the fluorine atom at the 2-position for continued electronic modulation.

The importance of fluorinated heterocycles extends beyond their direct pharmaceutical applications to include their role as synthetic intermediates for more complex drug molecules. The electron-withdrawing effects of fluorine substituents activate the aromatic ring toward nucleophilic substitution, facilitating the introduction of various functional groups required for biological activity. This activation, combined with the metabolic stability imparted by the carbon-fluorine bonds, makes fluorinated heterocycles attractive scaffolds for drug development programs.

Material Science and Polymer Chemistry

Fluorinated Polyethers and Oligoethers

2,4-Difluorobenzonitrile demonstrates exceptional utility in materials science through its role in synthesizing fluorinated polyethers and oligoethers with enhanced performance characteristics. The compound undergoes polycondensation reactions with various diols to produce advanced polymer materials that exhibit superior thermal stability, chemical resistance, and mechanical properties compared to their non-fluorinated counterparts.

The polycondensation of 2,4-difluorobenzonitrile with Bisphenol A represents a particularly well-studied reaction that exemplifies the compound's utility in polymer synthesis. Matrix-assisted laser desorption/time-of-flight mass spectrometry analysis has revealed quantitative formation of both cyclic oligoethers and linear polyethers through this reaction pathway. The reaction proceeds through nucleophilic aromatic substitution, where the phenolic hydroxyl groups of Bisphenol A displace the fluorine atoms, forming ether linkages that constitute the polymer backbone.

The resulting fluorinated polyethers exhibit remarkable thermal properties, with glass transition temperatures often exceeding 200°C and thermal decomposition temperatures above 400°C. These enhanced thermal characteristics stem from the presence of fluorinated aromatic segments in the polymer backbone, which restrict molecular motion and enhance intermolecular interactions through favorable π-π stacking arrangements with non-fluorinated aromatic components.

Fluorinated polyether synthesis has been extensively developed for specialized applications requiring extreme performance characteristics. The incorporation of fluorinated segments into polyether backbones results in materials with exceptionally low surface energies, excellent chemical resistance, and reduced flammability. These properties make fluorinated polyethers particularly valuable for aerospace applications, high-performance coatings, and electronic materials where traditional polymers fail to meet performance requirements.

Recent advances in fluorinated polyether synthesis have focused on controlling molecular architecture to optimize specific properties. The synthesis of fluorinated waterborne polyurethanes incorporating polyether soft segments has demonstrated the ability to achieve contact angles exceeding 120° while maintaining excellent mechanical properties. These materials combine the processing advantages of waterborne systems with the performance benefits of fluorinated polymers, enabling broader application in protective coatings and specialty materials.

The environmental and sustainability aspects of fluorinated polyether synthesis have also received increased attention. New synthetic approaches have been developed to minimize the use of perfluorinated compounds while maintaining desired performance characteristics. These methods often involve the strategic placement of fluorinated segments to maximize property enhancement while reducing overall fluorine content.

Ligands for Organic Light-Emitting Diodes and Photoredox Catalysts

2,4-Difluorobenzonitrile serves as a critical precursor in the synthesis of ligands for organic light-emitting diodes and photoredox catalysts, representing one of the most technologically significant applications of this versatile building block. The compound's unique electronic properties make it ideally suited for creating luminescent materials and photocatalytically active complexes.

The synthesis of fluorinated tetrazole ligands from 2,4-difluorobenzonitrile represents a particularly important application in OLED technology. The reaction with sodium azide in the presence of zinc chloride produces tetrazole intermediates in excellent yields of approximately 80%. These tetrazole derivatives serve as cyclometalating ligands for iridium complexes that exhibit intense blue phosphorescence, a color that has historically been challenging to achieve with high efficiency in OLED devices.

Iridium complexes incorporating 5-(2,4-difluorophenyl)-2-methyl-2H-tetrazole ligands demonstrate exceptional photophysical properties, with photoluminescence quantum yields ranging from 56% to 76% and emission maxima in the blue region of the spectrum. The fluorinated tetrazole ligands contribute to these outstanding properties through several mechanisms. The electron-withdrawing fluorine substituents stabilize the highest occupied molecular orbitals, leading to blue-shifted emission, while the tetrazole ring provides strong coordination to the iridium center, enhancing complex stability.

The synthetic approach to these fluorinated tetrazole ligands involves a straightforward conversion of 2,4-difluorobenzonitrile through azide coupling chemistry. The reaction proceeds through nucleophilic addition of azide to the nitrile group, followed by cyclization to form the tetrazole ring. This transformation is particularly attractive because it proceeds under mild conditions and provides access to a diverse array of substituted tetrazoles through variation of the starting fluorinated benzonitrile.

Beyond OLED applications, 2,4-difluorobenzonitrile derivatives have found significant utility in photoredox catalysis. The electron-deficient nature of the fluorinated aromatic system makes these compounds excellent candidates for photoredox-active groups that can facilitate radical generation under visible light irradiation. Fluorinated compounds derived from 2,4-difluorobenzonitrile have been shown to undergo single-electron reduction more readily than their non-fluorinated analogs, enabling efficient radical formation for synthetic transformations.

The development of photoredox catalysts based on fluorinated aromatics has opened new avenues for sustainable organic synthesis. These catalysts enable radical reactions to proceed under mild conditions using visible light as the energy source, eliminating the need for harsh chemical oxidants or reductants. The fluorinated nature of these compounds also imparts enhanced stability and selectivity, making them particularly valuable for complex synthetic transformations.

Functionalization Strategies

Azide Coupling and Click Chemistry

2,4-Difluorobenzonitrile participates in azide coupling reactions and click chemistry transformations that have revolutionized modern synthetic methodology. The compound's nitrile functionality serves as an ideal reaction partner for azide-based transformations, enabling access to diverse nitrogen-containing heterocycles through highly efficient and selective processes.

The reaction between 2,4-difluorobenzonitrile and sodium azide represents a fundamental transformation in fluorinated click chemistry. This reaction proceeds through nucleophilic addition of azide to the electron-deficient nitrile carbon, followed by cyclization to form tetrazole products. The presence of fluorine substituents enhances the electrophilicity of the nitrile group, facilitating azide addition and resulting in higher reaction rates compared to non-fluorinated analogs.

Fluorinated azides derived from 2,4-difluorobenzonitrile have emerged as valuable reagents for introducing fluoroalkyl groups through click chemistry transformations. These azidoperfluoroalkanes demonstrate enhanced reactivity in copper-catalyzed azide-alkyne cycloadditions compared to their non-fluorinated counterparts. The increased reactivity stems from the electron-withdrawing effects of the fluorine atoms, which stabilize the copper-azide intermediates and accelerate the cycloaddition process.

The synthetic utility of fluorinated azides extends beyond simple cycloaddition reactions to include more complex transformations that take advantage of their unique electronic properties. Fluorinated azides can undergo cycloaddition with enolizable ketones through their in situ generated enamines, forming 4,5-disubstituted-1,2,3-triazoles. This transformation provides a metal-free alternative to traditional click chemistry while enabling the introduction of fluorinated substituents.

The development of fluorinated click chemistry has been particularly valuable for applications in chemical biology and materials science. Fluorinated triazoles formed through these reactions exhibit enhanced metabolic stability and altered physicochemical properties compared to their non-fluorinated analogs. These properties make fluorinated click products attractive candidates for drug development and the synthesis of functional materials.

Recent advances in fluorinated click chemistry have focused on expanding the scope of available azide reagents and developing new reaction conditions that maximize efficiency and selectivity. The synthesis of substituted fluoroalkyl azides from 2,4-difluorobenzonitrile precursors has enabled access to a broader range of fluorinated products, including carboxylic acids, amides, alcohols, and hydroxamic acids through post-click transformations.

Thiazole and Benzisoxazole Derivatives

2,4-Difluorobenzonitrile serves as a valuable starting material for the synthesis of thiazole and benzisoxazole derivatives, two important classes of heterocyclic compounds with significant pharmaceutical and materials applications. The electron-withdrawing properties of the fluorine substituents activate the aromatic ring toward nucleophilic attack, facilitating the formation of these heteroaromatic systems through various synthetic pathways.

The synthesis of thiazole derivatives from 2,4-difluorobenzonitrile can be accomplished through several well-established methodologies. The Hantzsch thiazole synthesis remains the most productive method for accessing these compounds, involving the condensation of appropriately functionalized 2,4-difluorobenzonitrile derivatives with thioamides or thiourea under mild conditions. The fluorine substituents enhance the electrophilicity of the aromatic system, promoting cyclization and resulting in higher yields compared to non-fluorinated substrates.

The Cook-Heilbron synthesis provides an alternative approach to thiazole formation, utilizing α-aminonitrile derivatives of 2,4-difluorobenzonitrile with carbon disulfide or related sulfur-containing reagents. This methodology is particularly attractive for accessing 5-aminothiazole derivatives that serve as important pharmaceutical intermediates. The fluorinated products exhibit enhanced biological activity due to the combined effects of the thiazole ring and fluorine substitution.

Benzisoxazole synthesis from 2,4-difluorobenzonitrile derivatives proceeds through several distinct pathways, depending on the specific substitution pattern and desired product. The base-mediated photochemical cyclization of appropriately substituted 2-azidobenzoic acid derivatives provides access to 2,1-benzisoxazole-3(1H)-ones under mild conditions. This methodology is particularly valuable because it avoids the harsh conditions often required for benzisoxazole formation and provides excellent functional group tolerance.

The synthesis of benzisoxazole derivatives through C-O bond formation represents another important approach utilizing 2,4-difluorobenzonitrile substrates. This methodology involves the cyclization of o-substituted aryl oximes under basic conditions, where the fluorine substituents activate the aromatic ring toward nucleophilic attack by the oxime oxygen. The resulting benzisoxazoles exhibit enhanced thermal stability and altered electronic properties compared to their non-fluorinated analogs.

Recent advances in benzisoxazole synthesis have focused on developing metal-catalyzed annulation reactions that enable more efficient heterocycle formation. Palladium-catalyzed cyclization reactions of appropriately substituted 2,4-difluorobenzonitrile derivatives provide access to complex polycyclic benzisoxazole systems with excellent regioselectivity. These methods are particularly valuable for synthesizing benzisoxazoles with multiple fluorine substituents, which exhibit unique photophysical properties suitable for materials applications.

The biological significance of fluorinated thiazole and benzisoxazole derivatives has driven continued interest in developing new synthetic methodologies for their preparation. These compounds often exhibit enhanced pharmacological activity compared to their non-fluorinated counterparts, including improved metabolic stability, increased binding affinity, and reduced off-target effects. The combination of the heterocyclic pharmacophore with strategic fluorine placement enables fine-tuning of molecular properties to optimize therapeutic potential.

XLogP3

GHS Hazard Statements

H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant